The synthesis of Fluticasone Propionate-d3 involves several steps, beginning with the oxidation of 21-hydroxypregnan-20-one derivatives. This process typically employs periodic acid in an aqueous tetrahydrofuran medium to facilitate the necessary chemical transformations . The synthetic route requires careful control of reaction conditions to yield high purity and specific isotopic labeling.
The synthesis can be summarized as follows:
Fluticasone Propionate-d3 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 500.56 g/mol. The presence of fluorine atoms enhances its potency and stability as a corticosteroid.
The structural representation includes:
Data from spectral analyses such as nuclear magnetic resonance and mass spectrometry confirm the isotopic labeling at specific positions within the molecule, which is essential for its identification in analytical applications .
Fluticasone Propionate-d3 undergoes several chemical reactions typical of corticosteroids, including:
Reactions are typically monitored using chromatographic techniques to ensure accurate quantification during pharmacokinetic studies .
Fluticasone Propionate-d3 exerts its therapeutic effects through a well-defined mechanism:
Fluticasone Propionate-d3 exhibits distinct physical and chemical properties:
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis provide insights into its thermal stability and degradation profiles .
Fluticasone Propionate-d3 serves several scientific applications:
Fluticasone propionate-d3 (FP-d3) is a deuterium-labeled analog of the synthetic glucocorticoid fluticasone propionate, where three hydrogen atoms at the C-21 methyl group of the propionate ester moiety are replaced with deuterium atoms ( [6] [10]). This modification yields the molecular formula C25H25D3F3O5S and a molecular weight of 503.59 g/mol, compared to 500.58 g/mol for the non-deuterated form ( [1] [6]). The structural integrity of the androstane backbone—including the critical 17β-carbothioate group and 6α-fluoro substituent—remains unchanged, preserving the core pharmacological activity while introducing targeted isotopic effects ( [7]).
Deuterium substitution primarily influences kinetic isotope effects (KIEs) by strengthening the C-D bond (vs. C-H) by 5–10-fold. This reduces susceptibility to oxidative metabolism by hepatic CYP450 enzymes (particularly CYP3A4), thereby extending the compound’s metabolic half-life and enhancing stability in analytical matrices ( [2] [8]). Unlike prodrug esters, the propionate group in FP-d3 remains covalently attached during biological activity, and deuteriation does not alter the steric conformation or receptor-binding kinetics ( [3] [6]).
Table 1: Atomic Sites of Deuterium Substitution in FP-d3
Position | Elemental Group | Bond Energy (kJ/mol) | Metabolic Vulnerability |
---|---|---|---|
C-21 | -CD3 | 439 (C-D) vs. 413 (C-H) | High (Oxidative cleavage) |
FP-d3 exhibits high lipophilicity (logP ≈ 3.8), comparable to non-deuterated fluticasone propionate (FP), due to its trifluorinated structure and extensive hydrocarbon skeleton ( [7]). This property facilitates deep tissue penetration in respiratory epithelia and prolonged retention at glucocorticoid receptors (GRs) ( [5] [7]). However, deuteriation minimally impacts solubility: FP-d3 remains practically insoluble in water (<0.1 µg/mL) and sparingly soluble in ethanol (~50 µg/mL), necessitating specialized formulations for in vitro studies ( [6] [8]).
Stability studies reveal that FP-d3 resists thermal degradation (up to 60°C) and photodecomposition under standard laboratory lighting. However, prolonged exposure to UV light or extreme pH (<3 or >10) accelerates hydrolysis of the labile carbothioate ester bond. Storage recommendations include protection from light at -20°C under inert conditions to preserve integrity ( [6] [8]).
Table 2: Physicochemical Properties of FP-d3 vs. FP
Property | FP-d3 | Non-Deuterated FP | Analytical Significance |
---|---|---|---|
Molecular Weight | 503.59 g/mol | 500.58 g/mol | MS differentiation |
logP (Octanol/Water) | ~3.8 | ~3.8 | Tissue affinity equivalence |
Water Solubility | <0.1 µg/mL | <0.1 µg/mL | Identical formulation challenges |
Metabolic Stability | ↑ (t½ +20–30%) | Baseline | Reduced clearance in assays |
NMR Spectroscopy: 1H-NMR spectra of FP-d3 show the absence of the C-21 methyl proton signal at δ ~1.2 ppm, replaced by a residual solvent peak. 13C-NMR confirms deuteriation via a weakened triplet signal at δ ~26 ppm (C-21), while signals for C-20 (δ ~74 ppm) and the carbothioate carbonyl (δ ~196 ppm) remain unchanged ( [6]). 19F-NMR retains characteristic doublets for the 6α-fluorine at δ ~-120 ppm ( [8]).
Mass Spectrometry: ESI-MS/MS analysis reveals a primary [M+H]+ ion at m/z 504.60 for FP-d3, shifted by +3 Da from FP (m/z 501.59). Fragmentation yields key product ions at m/z 313.20 (cleavage of propionate-d3) and m/z 293.10 (loss of HF from the parent ion), crucial for quantitative detection in biological matrices ( [8]).
FT-IR Spectroscopy: Critical bands include:
Receptor Binding Kinetics: FP-d3 retains high glucocorticoid receptor (GR) affinity (KD = 0.5 nM), mirroring FP. Both compounds exhibit >1,000-fold selectivity for GR over mineralocorticoid or progesterone receptors ( [2] [7]). However, deuteriation does not enhance GR binding, as the C-21 methyl group does not participate in direct receptor contacts ( [3] [7]).
Metabolic Stability: FP undergoes rapid CYP3A4-mediated oxidation to inactive fluticasone propionate 17β-carboxylic acid (FP 17β-CA). FP-d3 significantly attenuates this pathway—its metabolic half-life in human hepatocyte assays increases by 20–30% due to deuterium’s kinetic isotope effect ( [8]). This property makes FP-d3 indispensable as an internal standard in LC-MS/MS quantification of FP, minimizing isotopic crossover during co-analysis ( [8]).
Lipophilicity and Tissue Retention: Both compounds share near-identical logP values (~3.8), suggesting equivalent membrane permeability. In ex vivo human lung tissue models, FP-d3 demonstrates comparable retention to FP, with >90% tissue binding affinity ( [5] [7]).
Table 3: Functional Comparison of FP-d3 vs. FP
Parameter | FP-d3 | Non-Deuterated FP | Biological Impact |
---|---|---|---|
GR Binding Affinity (KD) | 0.5 nM | 0.5 nM | Identical agonist potency |
Metabolic Half-Life | ↑ 20–30% | Baseline | Reduced clearance in assays |
Tissue:Plasma Ratio | ~1.5:1 | ~1.5:1 | No retention advantage |
Primary Use | Isotopic tracer | Therapeutic agent | Research vs. clinical roles |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7